Ethyl trans-2-pentenoate

Catalog No.
S8226915
CAS No.
27805-84-1
M.F
C7H12O2
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl trans-2-pentenoate

CAS Number

27805-84-1

Product Name

Ethyl trans-2-pentenoate

IUPAC Name

ethyl (E)-pent-2-enoate

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h5-6H,3-4H2,1-2H3/b6-5+

InChI Key

AGMKVZDPATUSMS-AATRIKPKSA-N

SMILES

CCC=CC(=O)OCC

Canonical SMILES

CCC=CC(=O)OCC

Isomeric SMILES

CC/C=C/C(=O)OCC
  • Solvents: Esters are often used as solvents due to their ability to dissolve a wide range of non-polar and polar compounds. This makes them valuable for research in chemistry, biology, and other fields that require the manipulation and analysis of various substances. PubChem Ethyl trans-2-pentenoate:
  • Organic synthesis: Esters can be used as starting materials or intermediates in the synthesis of other organic compounds. This is because they can undergo a variety of chemical reactions, allowing researchers to create complex molecules. National Institute of Standards and Technology Ethyl trans-2-pentenoate:
  • Biochemistry studies: Some esters play a role in biological processes. Researchers may study ethyl trans-2-pentenoate to understand its potential interactions with biological systems or its role in specific organisms.

Ethyl trans-2-pentenoate is an organic compound classified as a fatty acid ester, specifically a derivative of trans-2-pentenoic acid and ethanol. Its chemical formula is C7H12O2C_7H_{12}O_2, and it has a molecular weight of approximately 128.17 g/mol. The compound is characterized by its fruity aroma, which makes it appealing for use in flavoring and fragrance applications. Ethyl trans-2-pentenoate is also known by its IUPAC name, ethyl (2E)-pent-2-enoate, and has various synonyms including (E)-2-pentenoic acid ethyl ester .

  • Oxidation: This compound can be oxidized to form the corresponding carboxylic acid, which is trans-2-pentenoic acid. This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Ethyl trans-2-pentenoate can undergo reduction to yield alcohols, specifically 2-pentanol, through the use of reducing agents like lithium aluminum hydride.
  • Esterification: The synthesis of ethyl trans-2-pentenoate involves the esterification reaction between trans-2-pentenoic acid and ethanol, where water is released as a byproduct.

Ethyl trans-2-pentenoate can be synthesized through several methods:

  • Esterification Reaction: The most common method involves reacting trans-2-pentenoic acid with ethanol in the presence of an acid catalyst (such as sulfuric acid) at elevated temperatures to promote the formation of the ester while removing water to shift the equilibrium toward ester formation.
  • Transesterification: This method involves exchanging the alkoxy group of an ester with another alcohol. For ethyl trans-2-pentenoate, this could involve using another fatty acid ester and ethanol under catalytic conditions .
  • Direct Synthesis from Precursors: Ethyl trans-2-pentenoate can also be synthesized from simpler starting materials through multi-step organic reactions involving alkylation and elimination processes.

Ethyl trans-2-pentenoate has several applications:

  • Flavoring Agent: Due to its fruity aroma, it is used in food products to enhance flavor profiles.
  • Fragrance Industry: It serves as a component in perfumes and other scented products.
  • Chemical Intermediate: It can act as an intermediate in organic synthesis for producing other chemical compounds or derivatives.

Ethyl trans-2-pentenoate shares similarities with several related compounds, particularly other fatty acid esters. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Ethyl butanoateC5H10O2Shorter carbon chain; commonly used as a flavoring agent
Ethyl hexanoateC8H16O2Longer carbon chain; has a more pronounced fruity aroma
Methyl trans-2-pentenoateC6H10O2Methyl ester variant; used similarly in flavoring
Ethyl 3-methylbutanoateC7H14O2Contains branching; unique flavor profile

Uniqueness

Ethyl trans-2-pentenoate's uniqueness lies in its specific structural arrangement, which contributes to its distinctive fruity odor and potential applications in flavoring and fragrance that differ from those of similar compounds with shorter or longer carbon chains or different functional groups .

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Exact Mass

128.083729621 g/mol

Monoisotopic Mass

128.083729621 g/mol

Heavy Atom Count

9

Dates

Last modified: 11-23-2023

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